4'-Fluoro-4-iodo-3'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

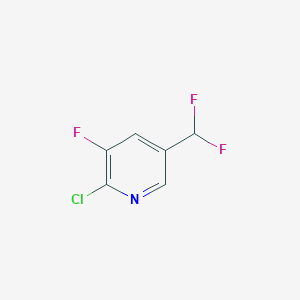

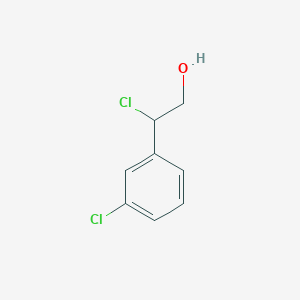

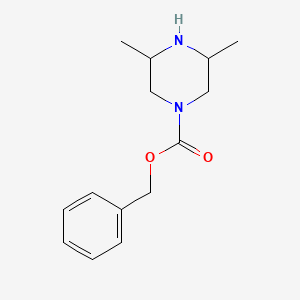

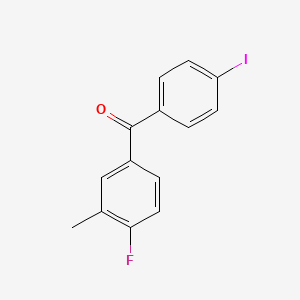

4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.科学的研究の応用

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in organic chemistry .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles

Summary of the Application

This compound is used in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, which are emerging scaffolds for “click” chemistry .

Methods of Application

Synthesis is accomplished by reacting a 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), which is a highly reactive electrophilic fluorinating agent .

Results or Outcomes

The resulting 4-fluoro-4-methyl-4H-pyrazoles have been found to react rapidly as Diels–Alder dienes in the absence of an acid .

Use in Vibrational Spectroscopic Studies

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in vibrational spectroscopic studies .

Methods of Application

The specific methods of application involve using DFT/B3LYP with a 6-31+G level to conduct spectroscopic investigations .

Results or Outcomes

The outcomes of these studies include the description of the optimum molecular geometry, FT-IR, FT-Raman, and UV-Vis spectra, vibrational frequency bands, and assignment of suitable vibrational modes of 4-fluoro-3-methyl benzophenone .

Use in the Synthesis of Other Chemical Compounds

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in the synthesis of other chemical compounds .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in Molecular Docking Investigations

Summary of the Application

This compound is used in molecular docking investigations .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses .

Use in Pharmaceutical Research

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in pharmaceutical research .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses . These compounds are composed of fatty acids, which are prevalent in cell membranes .

Safety And Hazards

特性

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMINJBTJMYBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-4-iodo-3'-methylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)